molecular formula C24H22ClF3N2O4S B396313 4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide CAS No. 578000-85-8

4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide

Cat. No.: B396313
CAS No.: 578000-85-8
M. Wt: 527g/mol
InChI Key: NDIGSYAXUKCQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide group, a trifluoromethyl group, and a dihydroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide typically involves multiple steps:

    Formation of the Dihydroindole Core: The dihydroindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.

    Sulfonamide Formation: The benzenesulfonamide group is typically introduced through a reaction between the dihydroindole derivative and a sulfonyl chloride in the presence of a base like triethylamine.

    Chlorination: The final chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroindole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups in the dihydroindole moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives of the dihydroindole moiety.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups replacing the carbonyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

    Biochemistry: It can be used in studies involving protein-ligand interactions, particularly in the context of sulfonamide-binding proteins.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The dihydroindole moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N,N-dimethylbenzamide
  • 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide

Uniqueness

4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide is unique due to its combination of a trifluoromethyl group, a dihydroindole core, and a benzenesulfonamide moiety. This combination of functional groups is not commonly found in other compounds, giving it distinct chemical and biological properties.

Properties

CAS No.

578000-85-8

Molecular Formula

C24H22ClF3N2O4S

Molecular Weight

527g/mol

IUPAC Name

4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzenesulfonamide

InChI

InChI=1S/C24H22ClF3N2O4S/c1-14-4-8-16(9-5-14)30-18-12-22(2,3)13-19(31)20(18)23(21(30)32,24(26,27)28)29-35(33,34)17-10-6-15(25)7-11-17/h4-11,29H,12-13H2,1-3H3

InChI Key

NDIGSYAXUKCQTE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.